1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting with the preparation of the core pyrrol-2-one structure. This is typically achieved through a series of condensation reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C33H38N2O5 |
---|---|
Molecular Weight |
542.7 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H38N2O5/c1-5-20-39-26-16-17-28(23(4)21-26)31(36)29-30(35(33(38)32(29)37)19-18-34(6-2)7-3)24-12-11-15-27(22-24)40-25-13-9-8-10-14-25/h8-17,21-22,30,36H,5-7,18-20H2,1-4H3/b31-29+ |
InChI Key |
KCDFSYFMVPBQBK-OWWNRXNESA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)C |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC(=CC=C3)OC4=CC=CC=C4)O)C |
Origin of Product |
United States |
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